Cas no 2229208-77-7 (methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate)

Methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate is a versatile pyrazole-based ester compound with applications in organic synthesis and pharmaceutical research. Its structure features a reactive acryloyl group and a carboxylate ester, making it a valuable intermediate for constructing heterocyclic frameworks or functionalized derivatives. The compound’s modular design allows for further derivatization, enabling tailored modifications for specific synthetic pathways. Its stability under standard conditions and compatibility with common reagents enhance its utility in multistep reactions. Researchers may employ it in the development of bioactive molecules, leveraging its pyrazole core for potential pharmacological activity. Proper handling and storage are recommended to maintain its integrity.
methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate structure
2229208-77-7 structure
Product Name:methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate
CAS No:2229208-77-7
MF:C9H10N2O3
MW:194.187302112579
CID:6126817
PubChem ID:165783658
Update Time:2025-10-31

methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate
    • EN300-1740360
    • 2229208-77-7
    • Inchi: 1S/C9H10N2O3/c1-4-7(12)8-6(9(13)14-3)5-10-11(8)2/h4-5H,1H2,2-3H3
    • InChI Key: YWKPMECSKMPFEC-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=NN(C)C=1C(C=C)=O)=O

Computed Properties

  • Exact Mass: 194.06914219g/mol
  • Monoisotopic Mass: 194.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 61.2Ų

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methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate Related Literature

Additional information on methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate

Methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate (CAS No. 2229208-77-7): A Comprehensive Overview

Methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 2229208-77-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrazole core functionalized with a methyl group, an acryloyl side chain, and a carboxylate ester moiety, has garnered attention due to its potential applications in drug discovery and molecular recognition studies.

The structural attributes of methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate make it a versatile intermediate in the synthesis of more complex heterocyclic compounds. The presence of the prop-2-enoyl (acryloyl) group introduces reactivity that can be exploited in various chemical transformations, including condensation reactions, Michael additions, and cross-coupling processes. These reactions are pivotal in constructing intricate molecular frameworks that mimic natural products or designed pharmacophores.

In recent years, the development of novel heterocyclic scaffolds has been a focal point in medicinal chemistry, driven by their prevalence in biologically active molecules. Pyrazole derivatives, in particular, have shown promise as scaffolds for small-molecule drugs due to their ability to engage with biological targets through multiple hydrogen bonding interactions and hydrophobic effects. The specific substitution pattern of methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate positions it as a valuable building block for such applications.

One of the most compelling aspects of this compound is its potential role in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazole core is known to be a privileged scaffold in kinase inhibition, with several approved drugs featuring this motif. The acryloyl group in methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate can be further functionalized to introduce additional pharmacophoric elements that enhance binding affinity and selectivity.

Recent studies have highlighted the importance of conformational flexibility in kinase inhibitors. The acryloyl side chain provides a means to modulate the conformational landscape of the molecule, potentially allowing for better fit within the active site of target kinases. This flexibility can be harnessed to improve drug-like properties such as solubility and metabolic stability, which are crucial for clinical efficacy.

The ester functionality at the 4-position of the pyrazole ring offers another point of modification. Ester groups are commonly found in pharmaceuticals due to their ability to enhance oral bioavailability and provide a handle for further derivatization. For instance, hydrolysis of the ester can yield a free carboxylic acid, which can then be coupled with other biomolecules via amide bond formation—a common strategy in drug design.

Advances in computational chemistry have also facilitated the exploration of methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate as a lead compound. Molecular docking studies have been employed to predict binding modes and affinities with various biological targets. These virtual screening approaches have accelerated the identification of promising candidates for further experimental validation.

In addition to its potential as an inhibitor core, this compound has been investigated for its role in material science applications. Pyrazole derivatives exhibit interesting electronic properties, making them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). The acryloyl group can serve as an anchor for polymerization or cross-linking reactions, leading to functional materials with tailored properties.

The synthesis of methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate presents an interesting challenge due to its multi-functional nature. Multi-step synthetic routes often require careful optimization to ensure high yields and purity. Recent methodologies have focused on greener approaches, utilizing catalytic systems that minimize waste and energy consumption. Such sustainable practices are increasingly important in industrial-scale production.

The biological activity of derivatives of this compound has been explored through both computational and experimental methods. In vitro assays have been conducted to assess interactions with enzymes and receptors relevant to therapeutic intervention. These studies have provided valuable insights into the structure-activity relationships (SAR) governing biological function.

The potential therapeutic applications extend beyond kinase inhibition. Pyrazole derivatives have been reported to exhibit antimicrobial properties, making them candidates for developing new antibiotics or antiviral agents. The unique structural features of methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate may contribute to its efficacy against resistant strains by targeting conserved residues or binding pockets.

In conclusion, methyl 1-methyl-5-(prop-2-enoyl)-1H-pyrazole-4-carboxylate (CAS No. 2229208-77-7) represents a promising scaffold with diverse applications across pharmaceuticals and materials science. Its structural versatility allows for extensive derivatization, enabling the design of molecules with tailored properties for specific biological or material targets. As research continues to uncover new functionalities and synthetic strategies, this compound is poised to play an increasingly significant role in scientific innovation.

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